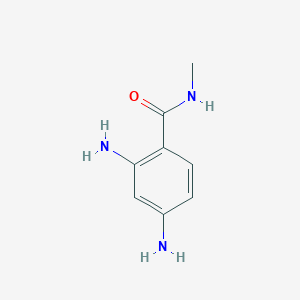

2,4-diamino-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-diamino-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,9-10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEOLSJWEMEJDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301301044 | |

| Record name | Benzamide, 2,4-diamino-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54884-17-2 | |

| Record name | Benzamide, 2,4-diamino-N-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54884-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 2,4-diamino-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Diamino N Methylbenzamide and Its Derivatives

Established Synthetic Routes to 2,4-Diamino-N-methylbenzamide

Established methods for synthesizing this compound and its derivatives often rely on sequential, well-understood chemical transformations. These routes provide reliable access to the target compounds through controlled, step-by-step modifications of precursor molecules.

The synthesis of this compound derivatives is often achieved through multi-step linear or divergent strategies. In a divergent synthesis, a common intermediate is used to create a variety of related structures. wikipedia.org A typical linear/divergent sequence for a derivative like 4-amino-2-fluoro-N-methylbenzamide starts with a simple raw material, such as 2-fluoro-4-nitrotoluene (B45272). researchgate.net This precursor undergoes a series of sequential reactions—oxidation, amidation, and reduction—to yield the final product. This step-by-step functionalization allows for the synthesis of a specific target molecule from a basic starting block.

A key advantage of a divergent approach is that a library of compounds can be generated from a common central core by adding different building blocks in successive steps. wikipedia.org While complex convergent strategies, where different fragments of the molecule are synthesized separately before being combined, are less commonly detailed for this specific benzamide (B126), the principles of linear and divergent synthesis are well-established in accessing its core structure and analogs.

Palladium-catalyzed hydrogenation is a cornerstone technique for the synthesis of aromatic amines from their corresponding nitro compounds, valued for its efficiency and clean reaction profile. researchgate.netmdpi.com This method is a critical step in the synthesis of this compound derivatives, specifically in the conversion of a nitro group to an amino group.

In the synthesis of 4-amino-2-fluoro-N-methylbenzamide, a key intermediate for various applications, 2-fluoro-4-nitro-N-methylbenzamide is reduced using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.netgoogle.com This heterogeneous catalytic process is highly effective, typically proceeding under moderate pressure and temperature, and results in high yields of the desired amino compound. google.com The reaction is considered environmentally friendly compared to older methods that use reagents like iron powder, which can generate significant waste. researchgate.net Palladium catalysts are widely recognized for their utility in various hydrogenation reactions, not just for nitroarenes but also for other unsaturated compounds. dicp.ac.cnnih.govrsc.org

Table 1: Palladium-Catalyzed Hydrogenation of 2-fluoro-4-nitro-N-methylbenzamide

| Reactant | Catalyst | Solvent | Pressure | Temperature | Reaction Time | Product | Yield | Reference |

|---|

The introduction of the N-methylamide group is a fundamental step in the synthesis of this compound. This is typically achieved through a methylamination reaction, where a carboxylic acid derivative is reacted with methylamine (B109427).

Table 2: Synthesis of 2-fluoro-4-nitro-N-methylbenzamide via Methylamination

| Reactant | Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-fluoro-4-nitrobenzoic acid | 1. Thionyl chloride; 2. Methylamine gas | Chloroform | 2-fluoro-4-nitro-N-methylbenzamide | 95.6% | google.com |

The synthesis of the benzamide core often begins with the preparation of a suitable benzoic acid precursor. This frequently involves the oxidation of a methyl group on the benzene (B151609) ring. For instance, in the synthesis of 4-amino-2-fluoro-N-methylbenzamide, the starting material 2-fluoro-4-nitrotoluene is oxidized to 2-fluoro-4-nitrobenzoic acid. researchgate.net

Potassium permanganate (B83412) (KMnO₄) is a powerful and common oxidizing agent used for this transformation. The reaction is often carried out in the presence of a phase transfer catalyst to improve efficiency. This oxidation step is critical as it creates the carboxylic acid functionality necessary for the subsequent methylamination reaction. researchgate.net Other oxidation strategies using reagents like iodosobenzene (B1197198) (PhIO) have also been developed for synthesizing functionalized benzamide derivatives, demonstrating the versatility of oxidation reactions in preparing key precursors. mdpi.com

Novel Approaches and Advancements in this compound Synthesis

In addition to established routes, modern synthetic chemistry seeks more efficient and versatile methods. Novel approaches, such as multicomponent reactions, are being explored to streamline the synthesis of complex molecules like derivatives of this compound.

Multicomponent reactions (MCRs) are advanced synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains portions of all the starting materials. researchgate.net These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.govnih.gov

While a specific MCR for the direct synthesis of this compound is not prominently documented, MCRs have been successfully employed to create complex heterocyclic structures that incorporate a 2,4-diamino-substituted ring system. For example, the reaction of salicylaldehydes, a malononitrile (B47326) dimer, and malonic acid in DMSO has been used to synthesize 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids in good yields. researchgate.netnih.gov Such strategies highlight the potential of MCRs to construct derivatives containing the 2,4-diamino motif in a single, efficient step, offering a powerful alternative to traditional multi-step methods. researchgate.net

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-amino-2-fluoro-N-methylbenzamide |

| 2-fluoro-4-nitrotoluene |

| 2-fluoro-4-nitrobenzoic acid |

| Thionyl chloride |

| Oxalyl chloride |

| Methylamine |

| 2-fluoro-4-nitro-N-methylbenzamide |

| Potassium permanganate |

| Iodosobenzene |

| Salicylaldehyde |

| Malononitrile dimer |

| Malonic acid |

| 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acid |

| Aminopterin |

| Methotrexate |

| 2,4-diamino-6-hydroxymethyl-pteridine |

| 2,4-diaminopteroic acid |

Catalytic Systems and Reaction Conditions

Catalytic hydrogenation is a prominent method for the synthesis of aromatic amines from their corresponding nitro compounds. In the preparation of compounds structurally related to this compound, such as 4-amino-2-fluoro-N-methylbenzamide, Palladium on carbon (Pd/C) is a widely used catalyst. google.comgoogle.com This process typically involves the reduction of a nitro group precursor, like 2-fluoro-4-nitro-N-methylbenzamide.

The reaction is generally carried out in an organic solvent such as ethanol (B145695), ethyl acetate, or propyl acetate. google.comgoogle.com Hydrogen gas is introduced into the reaction vessel, with pressures ranging from 2 to 20 atmospheres. google.comgoogle.com The reaction proceeds at room temperature over a period of 12 to 24 hours. google.comgoogle.com This method is highly efficient, often resulting in product yields exceeding 98% with high purity. google.com A significant advantage of this catalytic system is that the Pd/C catalyst can be recovered by filtration and recycled for subsequent reactions. google.comgoogle.com

Table 1: Representative Catalytic Hydrogenation Conditions

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | 10% Palladium on carbon (Pd/C) | google.comgoogle.com |

| Precursor | 2-fluoro-4-nitro-N-methylbenzamide | google.comgoogle.com |

| Solvent | Ethanol, Ethyl Acetate, Propyl Acetate | google.comgoogle.com |

| Pressure | 2–20 atm H₂ | google.comgoogle.com |

| Temperature | Room Temperature | google.comgoogle.com |

| Reaction Time | 12–24 hours | google.comgoogle.com |

| Yield | >98% | google.com |

Solvent-Free and Environmentally Conscious Methodologies

In line with the principles of green chemistry, efforts have been made to develop synthetic protocols that minimize or eliminate the use of hazardous solvents. mdpi.com While specific solvent-free methods for this compound are not extensively detailed, analogous reactions for related heterocyclic compounds demonstrate the feasibility of such approaches.

Derivatization Strategies and Functionalization of this compound

The presence of two nucleophilic amino groups and an amide functionality makes this compound an ideal candidate for various derivatization strategies aimed at creating molecules with tailored properties.

Nucleophilic Substitution Reactions

The amino groups at the 2- and 4-positions of the benzene ring are nucleophilic and can participate in substitution reactions. In nucleophilic aromatic substitution (SNAr) reactions, these amino groups can act as the incoming nucleophile, displacing a suitable leaving group (such as a halide) from an activated aromatic or heteroaromatic ring. nih.govnih.gov This strategy is commonly used in the synthesis of complex heterocyclic systems. For example, the synthesis of substituted 2,4-diaminopyrimidines and 2,4,6-trisubstituted-1,3,5-triazines often involves the sequential nucleophilic substitution of chloro- or bromo-substituted precursors with various amines. mdpi.comresearchgate.net The reactivity in these reactions is highly dependent on the nature of the substrate, the nucleophile, and the reaction conditions. nih.gov

Amide Coupling Reactions

Amide coupling is one of the most frequently utilized reactions in medicinal chemistry, forming an amide bond by condensing a carboxylic acid with an amine. hepatochem.com One or both of the amino groups of this compound can be acylated through this method. The process requires the activation of the carboxylic acid, which can be achieved using a wide variety of coupling reagents. hepatochem.comnih.gov These reagents convert the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by the amine. hepatochem.com Common classes of coupling reagents include carbodiimides, aminium/uronium salts, and phosphonium (B103445) salts. hepatochem.combachem.com

Table 2: Common Amide Coupling Reagents

| Reagent Class | Examples | Full Name |

|---|---|---|

| Carbodiimides | DCC, DIC | Dicyclohexylcarbodiimide, Diisopropylcarbodiimide |

| Aminium/Uronium | HBTU, HATU, HCTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, 2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, 2-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate |

| Phosphonium | BOP, PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

Formation of Hydrazone Derivatives

Hydrazones, which contain the R₁R₂C=NNH₂ structure, are a versatile class of compounds synthesized by the condensation of hydrazines or hydrazides with aldehydes and ketones. nih.govresearchgate.net This reaction is typically performed by heating the reactants in a suitable solvent like ethanol or methanol, often with a catalytic amount of acid. nih.govnih.gov The amino groups of this compound could first be converted into a hydrazine (B178648) moiety, which would then be available to react with various carbonyl compounds to yield hydrazone derivatives. This derivatization is significant as the azometine group (-NHN=CH-) is a key feature in many compounds developed for new drug discovery. nih.govmdpi.com

Incorporation into Heterocyclic Systems (e.g., Pyrimidines, Triazines)

The 1,3-relationship of the amino groups in this compound makes it an excellent precursor for the construction of six-membered heterocyclic rings, particularly pyrimidines and triazines.

Pyrimidines: The pyrimidine (B1678525) ring system can be synthesized via the cyclocondensation of a 1,3-diamine with a 1,3-dicarbonyl compound or its equivalent. jocpr.comresearchgate.net This reaction involves the formation of two new bonds to close the ring. For example, 6-aminopyrimidines react with 1,3-diketones to yield pyrido[2,3-d]pyrimidines, showcasing a common ring-forming strategy. jocpr.com

Triazines: 1,3,5-Triazines, also known as s-triazines, are another important class of heterocycles. globalscitechocean.com The synthesis of 2,4-diamino-1,3,5-triazines can be achieved through several routes. One common method involves the reaction of biguanide (B1667054) intermediates with ester derivatives in the presence of a base like sodium methanolate. ijpras.com Another approach uses dicyandiamide (B1669379) as a key building block, which reacts with nitriles to form the substituted triazine ring. rsc.orgresearchgate.net These methods allow for the incorporation of the diamino-substituted benzene moiety into a new heterocyclic framework.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,3-Dicyandiamide |

| 2,4-diamino-1,3,5-triazine |

| This compound |

| 2-fluoro-4-nitro-N-methylbenzamide |

| 4-amino-2-fluoro-N-methylbenzamide |

| Acetone |

| Aldehydes |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate |

| Biguanide |

| Diammonium hydrogen phosphate |

| Dicyclohexylcarbodiimide |

| Diisopropylcarbodiimide |

| Ethanol |

| Ethyl Acetate |

| Hydrogen |

| Ketones |

| Malononitrile |

| Methanol |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| Palladium on carbon |

| Propyl Acetate |

| Pyridine |

| Pyrimidine |

| Sodium methanolate |

| Thionyl chloride |

| Triazine |

Alkylation and Acylation Reactions

Alkylation and acylation reactions of this compound primarily involve the nucleophilic amino groups at the C2 and C4 positions of the benzene ring. The reactivity of these groups allows for the introduction of various alkyl and acyl substituents, leading to a diverse range of derivatives. The lone pair of electrons on the nitrogen atoms of the amino groups facilitates attack on electrophilic carbon centers of alkylating and acylating agents.

Alkylation Reactions:

The alkylation of aromatic amines, such as the amino groups in this compound, can be achieved using various alkylating agents, including alkyl halides. The reaction proceeds via nucleophilic substitution, where the amino group acts as the nucleophile. The reactivity of the amino groups can be influenced by steric hindrance and electronic effects within the molecule. Generally, the amino group at the C4 position is more sterically accessible and is often more reactive than the amino group at the C2 position, which is ortho to the N-methylbenzamide group.

Controlling the degree of alkylation can be challenging, as the primary amine can be converted to a secondary amine, which can then undergo further alkylation to form a tertiary amine. To achieve monoalkylation, it is often necessary to use a large excess of the diamine starting material or to employ protecting group strategies.

Acylation Reactions:

Acylation of this compound is a common method for the synthesis of its derivatives. This reaction is typically carried out using acylating agents such as acyl chlorides or acid anhydrides. The reaction results in the formation of an amide linkage between the amino group and the acyl group.

Similar to alkylation, the regioselectivity of acylation can be influenced by the relative reactivity of the two amino groups. The less sterically hindered C4 amino group is generally more susceptible to acylation. However, under forcing conditions, diacylation can occur, leading to the substitution of both amino groups.

Research on the acetylation of related aromatic diamines, such as p-phenylenediamine, has shown that the reaction can yield both mono- and di-acetylated products. The formation of N,N'-diacetyl-p-phenylenediamine (DAPPD) from monoacetyl-p-phenylenediamine (MAPPD) has been studied, indicating that sequential acylation is a feasible pathway. The presence of compounds like 4-(Diacetylamino)benzamide in chemical databases further supports the potential for diacylation in similar diaminobenzamide structures.

The table below presents representative data from the acylation of a related aromatic diamine, illustrating the types of products that can be formed.

Table 1: Representative Acylation Reaction Data

| Reactant 1 | Reactant 2 | Product(s) | Reaction Conditions | Yield (%) |

| p-Phenylenediamine | Acetic Anhydride | Monoacetyl-p-phenylenediamine | Not specified | Not specified |

| p-Phenylenediamine | Acetic Anhydride | N,N'-Diacetyl-p-phenylenediamine | Not specified | Not specified |

Mechanistic Insights into Reactions Involving 2,4 Diamino N Methylbenzamide

Reaction Pathway Elucidation for 2,4-Diamino-N-methylbenzamide Formation

A plausible synthetic pathway for a related compound, 4-amino-2-fluoro-N-methylbenzamide, involves three main steps: oxidation, amidation, and reduction. This process starts with 2-fluoro-4-nitrotoluene (B45272), which is first oxidized to form 2-fluoro-4-nitrobenzoic acid. This intermediate then undergoes amidation with methylamine (B109427) to yield 2-fluoro-4-nitro-N-methylbenzamide. The final step is the reduction of the nitro group to an amino group, yielding the final product.

In the context of the analogous synthesis of 4-amino-2-fluoro-N-methylbenzamide from 2-fluoro-4-nitrotoluene, key intermediate species can be identified and characterized at each stage of the reaction sequence.

| Step | Starting Material | Intermediate | Reagents |

| Oxidation | 2-Fluoro-4-nitrotoluene | 2-Fluoro-4-nitrobenzoic acid | Potassium permanganate (B83412), Sodium hydroxide |

| Amidation | 2-Fluoro-4-nitrobenzoic acid | 2-Fluoro-4-nitro-N-methylbenzamide | Thionyl chloride, Methylamine |

| Reduction | 2-Fluoro-4-nitro-N-methylbenzamide | 4-Amino-2-fluoro-N-methylbenzamide | Palladium on carbon (Pd/C), Hydrogen |

The initial oxidation of the methyl group on the toluene (B28343) ring proceeds via a series of steps involving the abstraction of benzylic protons and the formation of manganese ester intermediates, which are subsequently hydrolyzed to the carboxylic acid. The amidation step typically involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride, followed by nucleophilic attack by methylamine. The final reduction of the nitro group is a catalytic hydrogenation process where the nitro group is reduced to an amine in the presence of a metal catalyst and a hydrogen source.

While many synthetic routes to benzamides involve ionic mechanisms, radical pathways can also be employed, particularly in cyclization reactions to form heterocyclic structures. For instance, the synthesis of 1,2-benzisoselenazol-3(2H)-ones from N-alkyl-2-(benzylseleno)benzamides can proceed through an amidyl radical intermediate. This process involves an intramolecular homolytic substitution at the selenium atom. nih.gov Although this example leads to a different final product, it highlights the potential for radical-mediated transformations in systems containing a benzamide (B126) moiety.

Mechanistic Studies of Derivatization Reactions

This compound possesses several reactive sites, including the two amino groups and the aromatic ring, making it a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic compounds.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, especially those activated by electron-withdrawing groups. nih.gov The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. nih.gov

While the amino groups on this compound are activating, derivatization of these groups could introduce functionalities that facilitate SNAr reactions on the benzamide scaffold. The rate of SNAr reactions is influenced by the nature of the solvent, the nucleophile, and the leaving group. researchgate.net Recent studies have also provided evidence that some SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway. nih.gov

The diamino substitution pattern of this compound makes it a suitable precursor for the synthesis of fused heterocyclic systems, such as quinazolines, through cyclization and annulation reactions. An efficient route to N(4)-substituted 2,4-diaminoquinazolines involves a tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization in an iron-hydrochloric acid system. nih.gov This method can also be extended to produce tricyclic fused heterocycles through a subsequent intramolecular N-alkylation in a one-pot procedure. nih.gov The formation of these tricyclic systems has been investigated from a ring-opening/ring-closing cascade perspective. nih.gov

Dehydrosulfurization is a chemical reaction that involves the removal of sulfur from a molecule. While specific examples involving this compound are not prominent in the literature, this type of reaction is crucial in various contexts, including the synthesis of sulfur-containing heterocycles and the removal of sulfur from fuels. The mechanisms of these processes can vary widely, from metal-catalyzed reactions to radical-initiated pathways.

Role of Catalysts in Reaction Mechanisms

Catalysts play a pivotal role in the synthesis and transformation of benzamide derivatives by providing alternative reaction pathways with lower activation energies, thereby increasing reaction rates and influencing selectivity. In the context of synthesizing diaminobenzamides, catalysts are crucial, particularly for reactions such as catalytic hydrogenation and cross-coupling.

One of the most common routes to introduce amino groups onto a benzene (B151609) ring is through the reduction of nitro groups. This transformation is frequently accomplished using heterogeneous catalysts. For instance, in the synthesis of a closely related compound, 4-amino-2-fluoro-N-methylbenzamide, Palladium on carbon (Pd/C) is used as a highly effective catalyst for the hydrogenation of the precursor 2-fluoro-4-nitro-N-methylbenzamide. google.com The reaction proceeds under a hydrogen atmosphere, where the palladium surface facilitates the dissociation of molecular hydrogen and the subsequent reduction of the nitro group to an amine. google.com This method is noted for its high yield (over 98%) and purity, and the catalyst can be recovered and recycled, highlighting the efficiency and sustainability of this catalytic approach. google.com

Transition metal catalysts, particularly those based on palladium and ruthenium, are also instrumental in forming C-N and C-C bonds in reactions involving benzamide scaffolds. Palladium-catalyzed multicomponent reactions, for example, have been utilized in the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamide (B116534) precursors. mdpi.com Similarly, heterogeneous catalysts like alumina (B75360) (Al2O3) have been shown to effectively catalyze the transamidation of N-methylbenzamide with various amines, demonstrating the versatility of simple metal oxides in facilitating amide bond exchange. nih.gov Ruthenium(II) complexes have been employed for specialized C-H functionalization reactions on arylamide substrates. researchgate.net

The choice of catalyst is critical and depends on the specific transformation desired. While some catalysts like Wilkinson's catalyst may be less effective for certain hydrogenations, others like Crabtree's catalyst (an iridium-based complex) show high activity even for sterically hindered substrates, although they can be sensitive to amine functional groups. wikipedia.org

Table 1: Catalysts in Reactions Relevant to Substituted Benzamides

| Catalyst | Reaction Type | Role in Mechanism | Example Substrate Class |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogenation | Facilitates the reduction of nitro groups to amino groups via hydrogenolysis. google.com | Nitro-substituted N-methylbenzamides google.com |

| Alumina (Al2O3) | Transamidation | Acts as a heterogeneous catalyst to facilitate the exchange of amine groups on the amide. nih.gov | N-methylbenzamide nih.gov |

| Palladium(II) Acetate (Pd(OAc)2) | Cross-Coupling / Carbonylation | Enables the formation of C-N bonds in multicomponent reactions. mdpi.com | 2-Aminobenzamides mdpi.com |

| Ruthenium(II) Complexes | C-H Functionalization | Directs the activation and functionalization of C-H bonds at positions remote to the amide group. researchgate.net | Arylamides researchgate.net |

| Crabtree's Catalyst ([Ir(cod)py(PCy3)]PF6) | Hydrogenation | Acts as a highly active homogeneous catalyst for the hydrogenation of olefins. wikipedia.org | Alkenes (general) wikipedia.org |

Theoretical and Computational Analysis of Reaction Mechanisms

While experimental studies provide invaluable data on reaction outcomes, theoretical and computational analyses offer a molecular-level understanding of the underlying mechanisms. These methods are used to map the entire reaction pathway, identify transient species like transition states and intermediates, and quantify the energetic factors that govern reaction rates and selectivity. For complex molecules like this compound, computational chemistry serves as a powerful tool to elucidate reaction mechanisms that are difficult to probe experimentally. rsc.org

Density Functional Theory (DFT) Calculations for Transition States and Intermediates

Density Functional Theory (DFT) is a robust quantum mechanical method widely used to investigate the electronic structure and energetics of molecules. nih.gov It is particularly effective for studying reaction mechanisms by calculating the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.net

In the study of benzamide derivatives, DFT calculations are essential for understanding reaction viability. For example, a theoretical study on 2-amino-6-chloro-N-methylbenzamide utilized the B3LYP functional with the LANL2DZ basis set to determine its optimized geometry, vibrational frequencies, and electronic properties (such as HOMO-LUMO energy gaps). ajrconline.org Such calculations allow researchers to predict the most stable conformation of the molecule and analyze bond lengths and angles, providing a detailed structural picture. ajrconline.org

When applied to a reaction, DFT can model the entire transformation. The process involves locating the transition state (the highest energy point along the reaction coordinate), which is characterized by having a single imaginary vibrational frequency. researchgate.net The energy of this transition state relative to the reactants determines the activation energy barrier, a key factor controlling the reaction rate. For the formation of a benzamide derivative, a reaction was shown to proceed through two distinct transition states, with the first (Ts1) being the rate-determining step. researchgate.net Different DFT functionals, such as B3LYP, M06, and wB97XD, may be employed and compared to find the one that best describes the reaction pathway. researchgate.net

Table 2: Common DFT Functionals for Benzamide Reaction Analysis

| DFT Functional | Description | Typical Application |

|---|---|---|

| B3LYP | Hybrid functional combining Hartree-Fock exchange with DFT exchange-correlation. researchgate.netajrconline.org | Widely used for geometry optimization, frequency calculations, and energy profiling of organic reactions. researchgate.netajrconline.org |

| M06-2X | Hybrid meta-GGA functional with a high percentage of Hartree-Fock exchange. nih.gov | Often provides high accuracy for main-group thermochemistry and kinetics. nih.gov |

| wB97XD | Range-separated hybrid functional that includes empirical dispersion corrections. researchgate.net | Well-suited for systems where non-covalent interactions are important. researchgate.net |

| TPSSTPSS | Meta-GGA functional. nih.gov | Used for predicting molecular properties and has shown high accuracy in some NMR chemical shift calculations. nih.gov |

Reaction Coordinate Analysis and Energy Profiles

A reaction coordinate is a geometric parameter that represents the progress of a reaction from reactants to products. By calculating the energy of the system at various points along this coordinate, a potential energy surface or energy profile can be constructed. researchgate.net This profile provides a visual representation of the reaction mechanism, showing the relative energies of reactants, intermediates, transition states, and products.

Computational studies on amide reactions often involve intrinsic reaction coordinate (IRC) calculations. nih.gov An IRC analysis starts from the optimized transition state structure and moves downhill in both the forward and reverse directions, confirming that the transition state correctly connects the desired reactants and products. researchgate.net

Table 3: Illustrative Energy Profile Data for a Hypothetical Reaction Step

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials (e.g., 2,4-dinitro-N-methylbenzamide + H2) | 0.0 (Reference) |

| Intermediate 1 | Reactants adsorbed on catalyst surface | -5.2 |

| Transition State (TS1) | Highest energy point for the first reduction step | +20.5 |

| Intermediate 2 | Partially reduced species (e.g., 2-amino-4-nitro-N-methylbenzamide) | -15.8 |

| Transition State (TS2) | Highest energy point for the second reduction step | +18.1 |

| Products | Final products (e.g., this compound) | -45.0 |

Solvent Effects on Reaction Pathways

The solvent is not merely an inert medium but can actively participate in a reaction, influencing its rate, selectivity, and even the nature of the products formed. Solvent molecules can stabilize or destabilize reactants, intermediates, and transition states through interactions such as hydrogen bonding and dipole-dipole interactions.

In the synthesis of substituted benzamides, the choice of solvent is critical. For example, in the development of a method to synthesize 2-(4-hydroxyphenoxy)benzamide derivatives, reactions attempted in polar aprotic solvents like tetrahydrofuran (B95107) (THF), chloroform, and acetonitrile (B52724) failed to yield the desired product. mdpi.com In one case, using THF as the solvent resulted in the formation of an entirely different compound. mdpi.com A breakthrough was achieved only when a highly polar, fluorinated solvent like trifluoroacetic acid (TFA) was used, which facilitated the desired oxidation reaction. mdpi.com This demonstrates that the solvent can fundamentally alter the reaction pathway.

Computational models can account for these effects using various approaches. The most common are implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a defined dielectric constant. These models are efficient for estimating how a solvent's polarity affects the energies of different species along the reaction coordinate. For more complex systems where specific solvent-solute interactions (like hydrogen bonding) are critical, explicit solvent models, where individual solvent molecules are included in the calculation, may be necessary to accurately reproduce the experimental observations.

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional NMR is the cornerstone of structural confirmation, providing a direct map of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2,4-diamino-N-methylbenzamide displays a set of characteristic signals that confirm the presence of all expected proton environments. The aromatic region typically shows three distinct signals corresponding to the protons on the benzene (B151609) ring. The N-methyl group gives rise to a singlet, while the protons of the two amino groups and the amide N-H proton also produce characteristic signals. The chemical shifts (δ) are influenced by the electron-donating amino groups and the electron-withdrawing amide group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. This includes the carbonyl carbon of the amide, the N-methyl carbon, and the six carbons of the benzene ring, which are differentiated by their substitution pattern. The positions of these signals are indicative of the electronic environment of each carbon atom.

A summary of predicted ¹H and ¹³C NMR chemical shifts is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~115.8 |

| C2 (NH₂) | - | ~152.1 |

| C3 | ~6.12 | ~97.9 |

| C4 (NH₂) | - | ~150.9 |

| C5 | ~6.03 | ~104.4 |

| C6 | ~7.35 | ~130.2 |

| C=O | - | ~170.1 |

| N-H | Signal observable | - |

| N-CH₃ | ~2.75 | ~26.5 |

| 2-NH₂ | Signals observable | - |

| 4-NH₂ | Signals observable | - |

| Note: Predicted values are based on computational models and may vary from experimental results. The signals for N-H and NH₂ protons can be broad and their chemical shifts are highly dependent on solvent and concentration. |

While 1D NMR confirms the presence of the constituent parts of the molecule, 2D NMR techniques are essential for assembling the complete picture of atomic connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between adjacent protons, confirming the connectivity of the aromatic protons (H5, H6, and H3).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the aromatic proton signals to their corresponding carbon signals on the benzene ring and the N-methyl proton signal to the N-methyl carbon signal.

TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy): TOCSY would show the entire spin system of the aromatic ring, while NOESY would provide information about through-space proximity of protons, helping to confirm the conformation of the N-methyl group relative to the aromatic ring.

Detailed research findings from the application of these specific 2D NMR techniques to this compound are not extensively available in published scientific literature.

The amide bond in this compound has a partial double bond character, which can lead to restricted rotation and the potential for different conformational isomers (rotamers). Dynamic NMR studies, which involve recording spectra at variable temperatures, can be used to investigate such processes. By analyzing changes in the line shape of NMR signals with temperature, it is possible to determine the energy barriers to bond rotation and the relative populations of different conformers. However, specific dynamic NMR studies focused on the conformational analysis of this compound have not been reported in the accessible literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's geometry. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the amino and amide groups, that dictate the crystal packing arrangement. A search of crystallographic databases indicates that the single-crystal X-ray structure for this compound has not been publicly deposited or published in scientific journals.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound provides clear evidence for its key functional groups. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of the molecule's bonds.

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| N-H Stretching (Amide & Amines) | 3400 - 3200 (multiple bands, often broad) |

| C-H Stretching (Aromatic) | 3100 - 3000 |

| C-H Stretching (Aliphatic, CH₃) | 2950 - 2850 |

| C=O Stretching (Amide I band) | ~1630 |

| N-H Bending (Amide II band) | ~1550 |

| C=C Stretching (Aromatic) | 1600 - 1450 |

| Note: These are typical ranges and the exact peak positions can vary. |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic structure of the molecule by probing the electronic transitions between molecular orbitals. The benzamide (B126) chromophore, substituted with two strong electron-donating amino groups, is expected to exhibit characteristic absorption bands in the UV region. These absorptions are typically due to π → π* transitions within the aromatic system. Detailed studies analyzing the electronic transitions for this compound are not widely available in the scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Molecular Ion: The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its monoisotopic mass. This confirms the elemental composition of the molecule.

Fragmentation Pattern: Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides valuable structural information. Key fragmentation pathways for this molecule would likely involve:

Cleavage of the amide bond, leading to the formation of a 2,4-diaminobenzoyl cation or an N-methylaminyl radical.

Loss of the methyl group from the amide nitrogen.

Fragmentation of the aromatic ring.

The specific relative abundances of these fragment ions constitute a unique fingerprint for the compound.

Integration of Spectroscopic Data for Comprehensive Structural Assignments

The definitive structural confirmation of this compound is achieved through a correlative analysis of data from multiple spectroscopic techniques. While each method provides valuable insights into specific molecular features, their integration allows for an unambiguous assignment of the compound's constitution and connectivity. This comprehensive approach typically involves the use of mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides crucial information regarding the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) that confirms its molecular weight.

A plausible fragmentation pattern would involve initial cleavages at the amide bond, which is a common fragmentation pathway for benzamide derivatives. This could lead to the formation of characteristic fragment ions. For instance, the loss of the N-methylamino group (•NHCH₃) would generate a 2,4-diaminobenzoyl cation. Another likely fragmentation would be the cleavage of the bond between the carbonyl group and the aromatic ring, resulting in a 2,4-diaminophenyl radical and an N-methylaminocarbonyl cation.

Infrared (IR) Spectroscopy

The IR spectrum offers valuable information about the functional groups present in this compound. The presence of two primary amine groups (-NH₂) and a secondary amide group (-CONH-) would give rise to a series of characteristic absorption bands.

The N-H stretching vibrations of the primary amino groups are expected to appear as a pair of bands in the region of 3400-3200 cm⁻¹. The secondary amide N-H stretch would likely be observed as a single band in a similar region. The carbonyl (C=O) stretching vibration of the amide group, a strong and prominent band, is anticipated to be in the range of 1650-1630 cm⁻¹. Additionally, C-N stretching vibrations and aromatic C=C bending frequencies would further confirm the presence of the respective structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule, allowing for a complete structural assignment.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would display distinct signals for each unique proton environment. The protons of the two amino groups on the aromatic ring would likely appear as broad singlets. The aromatic protons would exhibit a specific splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The N-methyl group protons would be expected to appear as a doublet due to coupling with the adjacent amide proton. The amide proton itself would likely be a broad quartet, resulting from coupling with the N-methyl protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the amide group would be the most downfield signal. The aromatic carbons would appear in the typical aromatic region, with their chemical shifts influenced by the electron-donating amino substituents and the electron-withdrawing amide substituent. The N-methyl carbon would be observed in the upfield region of the spectrum.

By integrating the data from these spectroscopic methods, a complete and confident structural assignment for this compound can be made. The mass spectrum confirms the molecular formula, the IR spectrum identifies the key functional groups, and the ¹H and ¹³C NMR spectra provide a detailed map of the molecular connectivity.

Hypothetical Spectroscopic Data Tables for this compound

Table 1: Hypothetical ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.55 | d | 1H | Ar-H |

| 6.20 | dd | 1H | Ar-H |

| 6.10 | d | 1H | Ar-H |

| 5.50 | br s | 2H | -NH₂ |

| 4.80 | br s | 2H | -NH₂ |

| 2.85 | d | 3H | -NHCH₃ |

| 7.90 | br q | 1H | -CONH- |

Table 2: Hypothetical ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 169.0 | C=O (Amide) |

| 151.0 | Ar-C (C-NH₂) |

| 149.0 | Ar-C (C-NH₂) |

| 129.0 | Ar-C |

| 115.0 | Ar-C |

| 105.0 | Ar-C |

| 98.0 | Ar-C |

| 26.5 | -CH₃ |

Table 3: Hypothetical IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3350 | Strong, Broad | N-H Stretch (Amino & Amide) |

| 3050 | Medium | Aromatic C-H Stretch |

| 2930 | Medium | Aliphatic C-H Stretch |

| 1640 | Strong | C=O Stretch (Amide I) |

| 1580 | Strong | N-H Bend (Amide II) |

| 1620, 1500 | Medium-Strong | Aromatic C=C Bending |

| 1280 | Medium | C-N Stretch |

Table 4: Hypothetical Mass Spectrometry Data

| m/z | Relative Intensity (%) | Possible Fragment |

| 165 | 85 | [M]⁺ |

| 135 | 100 | [M - NHCH₃]⁺ |

| 120 | 40 | [M - CONHCH₃]⁺ |

| 92 | 60 | [C₆H₆N₂]⁺ |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to elucidate the fundamental electronic properties and predict the chemical behavior of a molecule. These methods are foundational for understanding molecular stability, reactivity, and spectroscopic characteristics.

Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum mechanical methods used for these investigations. DFT, in particular, has become a standard approach due to its balance of computational cost and accuracy. indexcopernicus.comnih.gov Methods like B3LYP, paired with basis sets such as 6-311G+(d,p) or 6-31G(d,p), are commonly used to optimize the molecular geometry of compounds to their lowest energy state. nih.govresearchgate.net

These calculations yield precise information on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of 2,4-diamino-N-methylbenzamide. The resulting optimized geometry is the basis for further computational analyses, including the calculation of vibrational frequencies, electronic properties, and molecular orbitals. indexcopernicus.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT) Note: This data is representative of the output from a typical DFT calculation and is for illustrative purposes.

| Parameter | Bond/Atoms | Value (Å or °) |

|---|---|---|

| Bond Length | C=O | 1.245 |

| C-N (amide) | 1.358 | |

| N-C (methyl) | 1.467 | |

| C-C (ring) | 1.390 - 1.410 | |

| C-N (amino) | 1.375 | |

| Bond Angle | O=C-N | 122.5 |

| C-N-C (amide) | 121.8 | |

| H-N-H (amino) | 115.0 | |

| Dihedral Angle | O=C-N-C | 178.5 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution across a molecule and predicting its reactivity towards charged species. uni-muenchen.denih.gov The MEP is calculated based on the molecule's electron density and illustrates the net electrostatic effect of the total charge distribution on a positive test charge. uni-muenchen.de

The map is color-coded to indicate different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. For this compound, these would be concentrated around the carbonyl oxygen and the nitrogen atoms of the amino groups. walisongo.ac.idresearchgate.net

Blue: Regions of most positive electrostatic potential, representing electron-deficient areas that are favorable for nucleophilic attack. These are typically found around the hydrogen atoms of the amino groups.

Green: Regions of neutral or near-zero potential.

The MEP map provides a clear guide to the molecule's reactive sites and its potential for forming intermolecular interactions, such as hydrogen bonds. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org These two orbitals are crucial for understanding a molecule's electronic behavior. researchgate.net

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an acceptor, signifying its nucleophilicity. taylorandfrancis.comyoutube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, reflecting its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. researchcommons.org FMO analysis allows for the calculation of various quantum chemical descriptors that quantify the molecule's reactivity.

Table 2: Representative Quantum Chemical Descriptors for this compound (Derived from FMO Analysis) Note: This data is representative and for illustrative purposes.

| Descriptor | Formula | Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -5.87 |

| LUMO Energy (ELUMO) | - | -1.25 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.62 |

| Ionization Potential (I) | -EHOMO | 5.87 |

| Electron Affinity (A) | -ELUMO | 1.25 |

| Electronegativity (χ) | (I + A) / 2 | 3.56 |

| Chemical Hardness (η) | (I - A) / 2 | 2.31 |

| Chemical Softness (S) | 1 / (2η) | 0.216 |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used extensively in structure-based drug design to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. nih.govresearchgate.net The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site to identify the most favorable binding mode. mdpi.comnih.gov

Docking simulations provide a detailed picture of the ligand-protein complex, allowing for a thorough analysis of the binding site. This analysis identifies the specific amino acid residues that interact with the ligand and the nature of these interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov

Regions within the binding site that contribute significantly to the binding free energy are known as "hotspots." nih.gov By identifying how this compound interacts with these crucial residues, researchers can understand the structural basis of its potential biological activity. For instance, the amino groups and carbonyl oxygen of the molecule are prime candidates for forming hydrogen bonds with polar residues in a protein's active site.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target Note: This data is representative of a typical docking study output and is for illustrative purposes.

| Parameter | Value/Residues |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | |

| Donor: Amino H (pos 4) | Acceptor: GLU 152 (Oxygen) |

| Donor: Amino H (pos 2) | Acceptor: ASP 120 (Oxygen) |

| Acceptor: Carbonyl O | Donor: SER 210 (Hydrogen) |

| Hydrophobic Interactions | LEU 118, VAL 145, PHE 205 |

| Electrostatic Interactions | ARG 150 |

A critical component of molecular docking is the scoring function, which is a mathematical algorithm used to rank the different poses (orientations and conformations) of the ligand generated by the docking program. chemrxiv.orgresearchgate.net Scoring functions estimate the binding affinity, with lower scores typically indicating more favorable binding. nih.gov

There are several types of scoring functions, each with its own methodology:

Force-Field-Based: These functions calculate the binding energy based on classical mechanics principles, including van der Waals and electrostatic interactions. researchgate.net

Empirical: These functions use a set of weighted energy terms derived from statistical analysis of known protein-ligand complexes. researchgate.net

Knowledge-Based: These functions derive statistical potentials from the frequency of specific atom-pair interactions observed in crystal structures of protein-ligand complexes. semanticscholar.org

The evaluation of a docking algorithm and its scoring function is crucial for ensuring the reliability of the predictions. Performance is typically assessed by the ability of the function to accurately reproduce the experimentally determined binding mode of a ligand and to provide a score that correlates well with experimentally measured binding affinities. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular systems, allowing researchers to observe the conformational changes and interaction patterns of this compound over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that maps the positions and velocities of particles, thus revealing the molecule's inherent flexibility and stability.

The analysis of MD trajectories is crucial for understanding the structural dynamics of this compound. By examining the fluctuations of atomic positions over the course of a simulation, it is possible to identify regions of high flexibility, such as rotatable bonds, and more rigid parts of the molecule. This information is vital for comprehending how the molecule might adapt its shape to fit into a biological target's binding site.

Key parameters derived from trajectory analysis include the Root Mean Square Deviation (RMSD), which measures the average deviation of a molecule's atoms from a reference structure, indicating its stability. Another important metric is the Root Mean Square Fluctuation (RMSF), which highlights the mobility of individual atoms or residues. For this compound, analysis would focus on the rotational freedom of the N-methylbenzamide group and the amino groups, which can significantly influence its binding orientation and interactions. Software packages like MDTraj are instrumental in performing these analyses on simulation data. nih.gov

Table 1: Key Parameters in MD Trajectory Analysis

| Parameter | Description | Relevance to this compound |

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of superimposed structures. | Indicates the overall stability of the molecule's conformation during the simulation. A stable RMSD suggests a well-defined and stable structure. |

| RMSF (Root Mean Square Fluctuation) | Measures the deviation of each atom from its average position. | Highlights flexible regions of the molecule, such as the N-methyl and amino substituents, which can be critical for binding adaptation. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Provides insight into the compactness of the molecule's conformation over time. Changes in Rg can indicate significant conformational transitions. |

| Dihedral Angle Analysis | Tracks the rotation around specific chemical bonds. | Quantifies the flexibility of the amide bond and the orientation of the substituent groups relative to the benzene (B151609) ring. |

Accurately predicting the binding affinity of a ligand to its target is a primary goal of computational drug design. nih.gov Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational methods used to calculate the relative binding free energies between two ligands or the absolute binding free energy of a single ligand. nih.govnih.gov These methods rely on creating a non-physical, or "alchemical," pathway to transform one molecule into another within a simulation. frontiersin.org By simulating this transformation both in the solvated, unbound state and in the protein-bound state, the difference in free energy can be calculated via a thermodynamic cycle. nih.govnih.gov

For this compound, FEP or TI could be used to predict how modifications to its structure—for instance, changing the methyl group to an ethyl group—would affect its binding affinity to a specific target. nih.gov These calculations are computationally intensive but provide highly valuable data for prioritizing which new compounds to synthesize and test, thereby accelerating the lead optimization process. nih.govnih.gov The accuracy of these methods is often within 1 kcal/mol of experimental values, making them a powerful predictive tool. nih.gov

Structure-Based Design Principles Guided by Computational Insights

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design molecules that can bind to it with high affinity and selectivity. Computational insights are at the heart of SBDD, providing a rational basis for modifying and optimizing lead compounds like this compound.

The this compound scaffold provides a foundation for chemical modifications. Computational docking and scoring can be used to explore how different substituents at various positions on the benzamide (B126) ring might enhance binding interactions. For example, replacing a hydrogen atom with a halogen or a hydroxyl group could introduce new hydrogen bonds or halogen bonds with the target protein, thereby increasing affinity.

Computational approaches allow for the virtual screening of large libraries of potential modifications, far exceeding what is feasible through traditional synthesis and testing. nih.gov By analyzing the predicted binding modes and energies of these virtual compounds, researchers can identify promising candidates for synthesis. This process of scaffold modification and substituent exploration is iterative, with computational predictions guiding synthetic efforts and experimental results feeding back to refine the computational models. nih.gov

Molecular Recognition Features (MoRFs) are segments of proteins, often within intrinsically disordered regions, that undergo a transition to an ordered state upon binding to a partner. nih.gov While this concept primarily applies to proteins, the principles of molecular recognition are universal. For a small molecule like this compound, computational methods can predict the key chemical features responsible for its recognition by a target. These features, collectively known as a pharmacophore, include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

By analyzing the docked pose of this compound within a target's binding site, it is possible to identify the crucial interactions that mediate binding. drugdesign.org The two amino groups and the carbonyl oxygen of the amide are likely key hydrogen bond participants, while the benzene ring can engage in hydrophobic or pi-stacking interactions. drugdesign.org Understanding these molecular recognition features is essential for designing new molecules that retain or improve upon the desired binding characteristics. nih.govresearchgate.netbiorxiv.org

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Studies

Before a compound can become a successful drug, it must possess favorable ADME properties. nih.gov In silico ADME prediction models use the chemical structure of a molecule to estimate various physicochemical and pharmacokinetic properties, providing an early assessment of its drug-likeness. nih.govjonuns.com These theoretical predictions focus on the intrinsic properties of the molecule rather than its ultimate biological fate.

For this compound, computational tools can predict a range of properties that influence its ADME profile. These predictions are based on quantitative structure-property relationships (QSPR) derived from large datasets of experimentally measured values.

Table 2: Predicted Physicochemical Properties and ADME Parameters for this compound

| Property | Predicted Value/Classification | Implication for Drug-Likeness |

| Molecular Weight | ~165.19 g/mol | Well within the typical range for small molecule drugs (Lipinski's Rule of Five: <500). mdpi.com |

| LogP (Octanol-Water Partition Coefficient) | Varies by prediction algorithm, typically between 0.5 and 1.5 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~78.5 Ų | Suggests good potential for oral absorption and cell permeability (typically <140 Ų). mdpi.com |

| Number of Hydrogen Bond Donors | 3 (two amino groups, one amide N-H) | Adheres to Lipinski's Rule of Five (<5), influencing solubility and binding. mdpi.com |

| Number of Hydrogen Bond Acceptors | 2 (one carbonyl oxygen, two amino nitrogens) | Adheres to Lipinski's Rule of Five (<10), influencing solubility and binding. mdpi.com |

| Aqueous Solubility (LogS) | Predicted to be moderately soluble | Important for formulation and absorption from the gastrointestinal tract. frontiersin.org |

| Blood-Brain Barrier (BBB) Permeability | Prediction dependent on the model, may be limited | Indicates the likelihood of the compound crossing into the central nervous system. |

| CYP450 Inhibition | Predicted as a potential substrate/inhibitor for certain isoforms | Provides an early warning for potential drug-drug interactions. mdpi.com |

Role As a Chemical Probe or Building Block in Advanced Materials and Chemical Biology Non Clinical Focus

Utilization in the Synthesis of Complex Organic Molecules

While aromatic diamines are a versatile class of building blocks in organic synthesis, specific methodologies commencing from 2,4-diamino-N-methylbenzamide to produce the target structures below are not reported in the scientific literature. The presence of the two amino groups and the N-methylbenzamide moiety provides reactive sites, but their specific application in these contexts has not been documented.

Construction of Polyguanamines and Related Polymers

The synthesis of polyguanamines involves the polymerization of monomers, typically containing triazine rings, with other co-monomers like diamines. No studies were found that utilize this compound as a monomer or precursor in the construction of polyguanamines or related polymers.

Intermediates for Advanced Heterocyclic Scaffolds

Although the 1,2,4-trisubstituted aromatic structure of this compound could theoretically serve as a scaffold for various heterocycles, there are no specific examples in the literature of its use to create advanced heterocyclic systems beyond the potential (but undocumented) formation of pyrimidines or triazines.

Design and Synthesis of Molecular Probes for Mechanistic Research

The development of molecular probes is a sophisticated area of chemical biology. These tools typically require specific functionalities, such as photoreactive groups for affinity labeling or specific spectroscopic properties for fluorescence or spin-labeling studies.

Fluorescent or Spin-Labeled Analogs for Spectroscopic Studies

Molecular probes for spectroscopic studies require a fluorophore (for fluorescence) or a stable radical (for spin-labeling). nih.govnih.govnih.govrsc.org There is no evidence that this compound possesses inherent fluorescent properties suitable for a molecular probe, nor are there reports of it being modified with fluorescent dyes or nitroxide spin labels for use in spectroscopic analysis.

Applications in Supramolecular Chemistry and Self-Assembly

There is no available research on the use of this compound in the field of supramolecular chemistry. The potential of this molecule to form non-covalent assemblies or its behavior in self-assembly processes has not been characterized.

Design of Hydrogen-Bonded Architectures

The molecular structure of this compound contains multiple hydrogen bond donors (the amino groups and the amide N-H) and acceptors (the carbonyl oxygen and the nitrogen atoms of the amino groups). This suggests a theoretical potential for forming intricate hydrogen-bonded networks. However, no crystallographic or spectroscopic studies have been published that describe or analyze the actual hydrogen-bonding patterns or the resulting supramolecular architectures of this specific compound.

Exploration of Crystal Engineering Principles

Crystal engineering relies on understanding and utilizing intermolecular interactions to design new crystalline solids with desired properties. While the functional groups on this compound make it a candidate for such studies, there are no reports of its synthesis and crystallization with the aim of exploring crystal engineering principles. The crystal structure of this compound has not been deposited in crystallographic databases, precluding any analysis of its packing motifs or intermolecular interactions in the solid state.

Due to the absence of research data, a detailed and informative article on the specified topics for this particular compound cannot be generated. The scientific community has yet to publish findings on the supramolecular behavior and crystallographic properties of this compound.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of highly functionalized aromatic compounds such as 2,4-diamino-N-methylbenzamide often requires multi-step procedures. Future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies.

Key Research Thrusts:

One-Pot Multi-Component Reactions: The development of one-pot reactions, where multiple chemical transformations occur in a single reaction vessel, is a significant area of interest. For instance, novel cyclization reactions using simple starting materials like α-bromoacetates, malononitrile (B47326), and aromatic aldehydes have been shown to produce polysubstituted benzene (B151609) derivatives in a single step. bohrium.comresearchgate.net Adapting such methodologies could provide a more direct and atom-economical route to this compound and its derivatives.

Catalytic C-H Functionalization: Direct C-H bond activation and functionalization are powerful tools for modifying aromatic rings without the need for pre-functionalized starting materials. Future synthetic approaches may leverage transition-metal catalysis to directly introduce amino or methylcarbamoyl groups onto a diaminobenzene scaffold, or vice-versa, thereby streamlining the synthetic process.

Flow Chemistry and Automation: The use of continuous flow reactors and automated synthesis platforms can offer improved reaction control, scalability, and safety. These technologies could be instrumental in optimizing the synthesis of this compound, allowing for rapid screening of reaction conditions and efficient production.

A comparative overview of potential synthetic strategies is presented in Table 1.

Advanced Computational Approaches for Structure-Function Prediction

Computational chemistry and machine learning are becoming indispensable tools for predicting the properties and functions of molecules, thereby accelerating the discovery process.

Predictive Modeling Strategies:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govfrontiersin.org For this compound, QSAR studies could predict its potential biological targets or toxicity based on descriptors derived from its molecular structure. nih.govfrontiersin.org

Molecular Docking and Dynamics: These computational techniques can simulate the interaction of a small molecule with a protein target at the atomic level. biorxiv.orgnih.gov This allows for the prediction of binding modes and affinities, providing insights into the potential mechanism of action. For example, docking studies could be used to screen this compound against a library of protein structures to identify potential biological partners. biorxiv.org

Machine and Deep Learning: Advanced machine learning and deep learning models can be trained on large datasets of chemical structures and their associated properties to make predictions for new molecules. youtube.com A multimodal transformer network, for instance, can process both protein sequences and small molecule strings to predict interactions. youtube.com Such models could be employed to predict a wide range of properties for this compound, from its solubility to its potential as an enzyme substrate. youtube.com

Table 2: Computational Approaches for Molecular Property Prediction

| Computational Method | Primary Application | Information Gained |

|---|---|---|

| QSAR | Predicting biological activity or toxicity. | Correlation between chemical features and function. nih.govfrontiersin.org |

| Molecular Docking | Identifying potential protein targets and binding modes. | Binding affinity, interaction patterns. biorxiv.orgnih.gov |

| Molecular Dynamics | Simulating molecular motion and conformational changes. | Stability of ligand-protein complexes, binding free energies. |

Exploration of New Molecular Interaction Modalities

The specific arrangement of functional groups in this compound—two amino groups and a methylbenzamide moiety—offers a rich landscape for various non-covalent interactions that are crucial for its potential biological activity and material properties.

Emerging Areas of Investigation:

Hydrogen Bonding: The amide and amino groups are excellent hydrogen bond donors and acceptors. Research is ongoing to understand how these interactions dictate the formation of supramolecular structures and the recognition of biological targets. nih.govmdpi.comresearchgate.net The interplay between intramolecular and intermolecular hydrogen bonds can significantly influence the conformation and packing of benzamide (B126) derivatives in the solid state. nih.govresearchgate.net

π-π Stacking: The aromatic ring of this compound can participate in π-π stacking interactions with other aromatic systems, such as those found in proteins and DNA. The strength of these interactions can be modulated by substituents on the ring, and their role in molecular recognition is an active area of research. rsc.org

Cation-π Interactions: The amino groups can be protonated under physiological conditions, allowing for potential cation-π interactions with electron-rich aromatic rings in biological macromolecules.

A summary of key molecular interactions is provided in Table 3.

Table 3: Key Molecular Interactions and Their Significance

| Interaction Type | Description | Potential Significance |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Crucial for protein-ligand binding, DNA recognition, and crystal packing. nih.govmdpi.comresearchgate.net |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Important for the stability of protein structures and the binding of ligands to aromatic residues. rsc.org |

Integration of Multi-Omics Data for Systems-Level Understanding of Molecular Pathways

Systems biology approaches that integrate multiple "omics" datasets (e.g., transcriptomics, proteomics, metabolomics) provide a holistic view of how a molecule like this compound might affect cellular pathways. asm.orgnih.gov

Integrative Research Strategies:

Metabolomics: Untargeted metabolomics can reveal changes in the cellular metabolic profile upon exposure to a compound, offering clues about its mechanism of action. frontiersin.org For instance, alterations in aromatic amino acid metabolism could be monitored. frontiersin.org

Transcriptomics and Proteomics: These techniques can identify changes in gene and protein expression, respectively, revealing the cellular pathways that are perturbed by the compound.

Pathway and Network Analysis: By integrating multi-omics data, researchers can construct and analyze molecular interaction networks to understand the systemic effects of a compound. oup.combiorxiv.orgnih.gov This can help in identifying key hubs and modules within the network that are targeted by the molecule. oup.combiorxiv.orgnih.gov

Table 4: Multi-Omics Approaches in Chemical Biology

| Omics Layer | Information Provided | Application to this compound |

|---|---|---|

| Transcriptomics | Changes in gene expression (mRNA levels). | Identifying genes and pathways affected by the compound. |

| Proteomics | Changes in protein abundance and post-translational modifications. | Understanding the functional consequences of altered gene expression. |

| Metabolomics | Changes in the levels of small molecule metabolites. | Elucidating the metabolic pathways impacted by the compound. nih.gov |

Design of Next-Generation Chemical Building Blocks for Materials Science and Advanced Chemical Synthesis

The unique structural features of this compound make it a potentially valuable building block, or monomer, for the synthesis of novel polymers and functional materials.

Applications in Materials Science:

High-Performance Polymers: Aromatic diamines are key monomers in the production of high-performance polymers such as polyimides and epoxy resins, which are valued for their thermal stability and mechanical strength. mdpi.comspecialchem.comspecialchem.com The specific substitution pattern of this compound could be exploited to fine-tune the properties of these materials. mdpi.comspecialchem.comspecialchem.com

Conducting Polymers: The polymerization of diaminobenzene derivatives can lead to the formation of conducting polymers with interesting electronic properties. uss.clresearchgate.net The presence of the methylbenzamide group could influence the solubility, processability, and electronic characteristics of the resulting polymer.

Functional Monomers: The amino and amide functionalities can be further modified to introduce other chemical groups, making this compound a versatile scaffold for creating a wide range of functional monomers for specialized applications. nih.gov

Table 5: Potential Applications of Diaminobenzene Derivatives in Materials Science

| Material Class | Key Properties | Potential Role of this compound |

|---|---|---|

| Polyimides | High thermal stability, excellent mechanical properties, chemical resistance. | As a monomer to modify polymer properties like solubility and processability. nih.gov |

| Epoxy Resins | Strong adhesion, high strength, chemical resistance. | As a curing agent to control the cross-linking density and final properties. mdpi.com |

Q & A

Q. What are the optimal synthetic routes for 2,4-diamino-N-methylbenzamide in laboratory settings?

The synthesis of this compound typically involves acylation reactions between substituted anilines and activated carbonyl intermediates. A methodological approach includes:

- Reagent selection : Use methylamine derivatives and 2,4-diaminobenzoic acid precursors.

- Solvent/base systems : Dichloromethane or toluene with triethylamine or pyridine to neutralize byproducts .

- Stepwise protection : Protect free amino groups during coupling to avoid side reactions, followed by deprotection under mild acidic conditions.